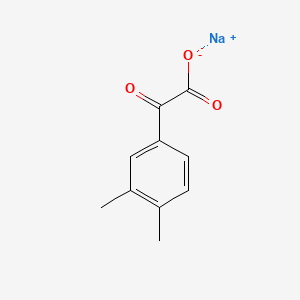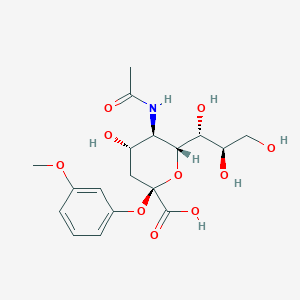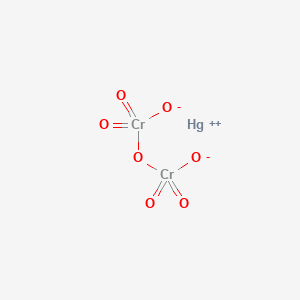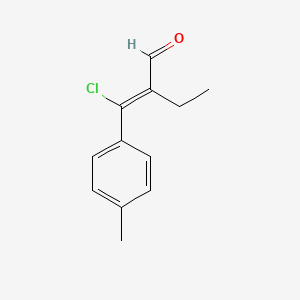
Sodium 3,4-dimethylphenylglyoxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 3,4-dimethylphenylglyoxylate is an organic compound with the molecular formula C10H9NaO3 It is a sodium salt derivative of 3,4-dimethylphenylglyoxylic acid
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3,4-dimethylphenylglyoxylate typically involves the reaction of 3,4-dimethylphenylglyoxylic acid with a sodium base, such as sodium hydroxide. The reaction is carried out in an aqueous medium, where the acid reacts with the base to form the sodium salt. The reaction can be represented as follows:
3,4-dimethylphenylglyoxylic acid+NaOH→Sodium 3,4-dimethylphenylglyoxylate+H2O
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions: Sodium 3,4-dimethylphenylglyoxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The aromatic ring in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Sodium 3,4-dimethylphenylglyoxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound can be used in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
作用機序
The mechanism of action of sodium 3,4-dimethylphenylglyoxylate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It may also interact with enzymes or receptors in biological systems, influencing various biochemical processes.
類似化合物との比較
Glyoxylic Acid: Similar in structure but lacks the aromatic ring and methyl groups.
Sodium 3-(trimethylsilyl)propionate: Another sodium salt with different functional groups and applications.
Uniqueness: Sodium 3,4-dimethylphenylglyoxylate is unique due to its specific aromatic structure and the presence of methyl groups, which influence its reactivity and potential applications. Its ability to undergo various chemical reactions and its use in diverse fields make it a valuable compound for research and industrial purposes.
特性
CAS番号 |
81632-85-1 |
|---|---|
分子式 |
C10H9NaO3 |
分子量 |
200.17 g/mol |
IUPAC名 |
sodium;2-(3,4-dimethylphenyl)-2-oxoacetate |
InChI |
InChI=1S/C10H10O3.Na/c1-6-3-4-8(5-7(6)2)9(11)10(12)13;/h3-5H,1-2H3,(H,12,13);/q;+1/p-1 |
InChIキー |
NONMFFAJXFTYER-UHFFFAOYSA-M |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)C(=O)[O-])C.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 2-[(2,2-dimethyl-1-oxopropyl)amino]benzoate](/img/structure/B12670913.png)










